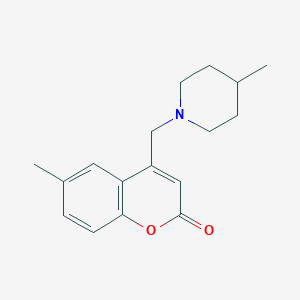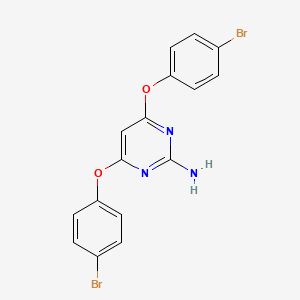
4,6-Bis(4-bromophenoxy)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is a chemical compound with the formula C16H11Br2N3O2 . It is a versatile compound with immense potential in scientific research. Its unique structure enables diverse applications, from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine and its derivatives often involves Claisen-Schmidt condensation . For example, a series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were synthesized for anticancer chemotherapeutic agents .Molecular Structure Analysis
The molecular structure of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine was confirmed by FT-IR, 1H/13C-NMR spectral, and elemental analyses . The molecular docking study was carried out to find the interaction between active bis-pyrimidine compounds with CDK-8 protein .Chemical Reactions Analysis
Pyrimidine derivatives, including 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine, are known to undergo various chemical reactions. For instance, an efficient synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine, focusing on six unique fields:
Anticancer Research
4,6-Bis(4-bromophenoxy)pyrimidin-2-amine has shown promising potential in anticancer research. Its derivatives have been studied for their ability to inhibit Aurora kinase A (AURKA), a protein involved in cell division and tumor growth. By inhibiting AURKA, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells . This makes them valuable candidates for developing new chemotherapeutic agents.
Drug Discovery and Development
This compound is also significant in the field of drug discovery and development. Its unique chemical structure allows for the synthesis of various derivatives that can be screened for biological activity. Researchers use it as a scaffold to design new molecules with potential therapeutic effects, particularly targeting specific enzymes or receptors involved in diseases .
Material Science
In material science, 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is utilized for the synthesis of advanced materials. Its bromine atoms can participate in cross-coupling reactions, leading to the formation of polymers and other complex structures. These materials can have applications in electronics, coatings, and other high-performance materials .
Organic Synthesis
The compound is valuable in organic synthesis due to its versatility. It can be used as a building block for creating more complex molecules. Its functional groups allow for various chemical modifications, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Assays
4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is employed in biological assays to study its effects on different biological pathways. Researchers use it to investigate its interactions with proteins, nucleic acids, and other biomolecules. These studies help in understanding its mechanism of action and potential therapeutic applications .
Chemical Biology
In chemical biology, this compound is used to probe biological systems. Its derivatives can be tagged with fluorescent or radioactive labels, allowing scientists to track their distribution and interactions within cells. This helps in elucidating cellular processes and identifying potential drug targets .
Link to source Link to source Link to source Link to source
作用機序
While the specific mechanism of action for 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is not fully characterized, several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . For instance, derivative 12 selectively inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .
将来の方向性
The future directions for 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine research could involve further exploration of its potential applications in scientific research. Additionally, more studies could be conducted to fully characterize its mechanism of action and to develop potent anticancer chemotherapeutic agents .
特性
IUPAC Name |
4,6-bis(4-bromophenoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMIVANRACLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

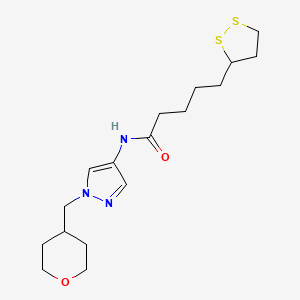
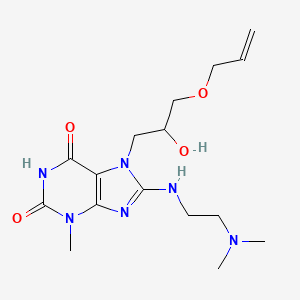
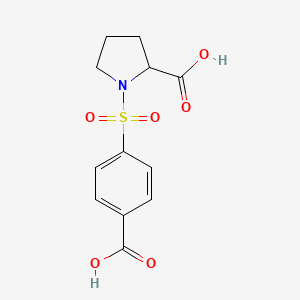
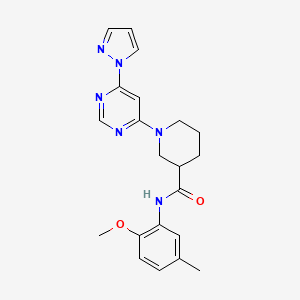
![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)

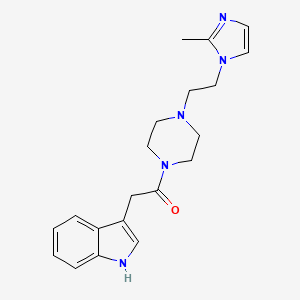
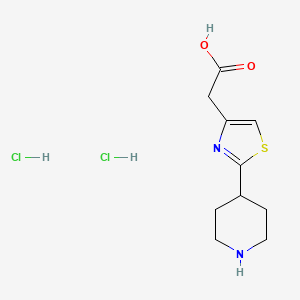
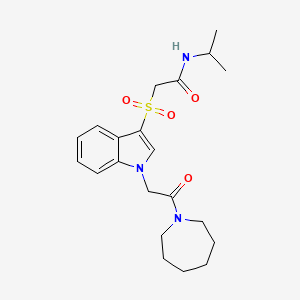
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)

